4-acetyl-N-(4-fluorophenyl)benzamide
Description
4-Acetyl-N-(4-fluorophenyl)benzamide is a substituted benzamide derivative featuring a 4-acetyl group on the benzamide ring and a 4-fluorophenylamine moiety as the substituent at the amide nitrogen. The acetyl group at the para position of the benzamide ring introduces electron-withdrawing effects, which may influence its reactivity, solubility, and intermolecular interactions. The fluorine atom on the phenylamine group enhances lipophilicity and metabolic stability, making it a candidate for drug development .
Properties
Molecular Formula |
C15H12FNO2 |
|---|---|
Molecular Weight |
257.26g/mol |
IUPAC Name |
4-acetyl-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H12FNO2/c1-10(18)11-2-4-12(5-3-11)15(19)17-14-8-6-13(16)7-9-14/h2-9H,1H3,(H,17,19) |
InChI Key |
UKPCQDXRPPEAMJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of 4-acetyl-N-(4-fluorophenyl)benzamide include:
- Crystallographic Behavior : Unlike N-(4-fluorophenyl)-2-methoxy-4-methylbenzamide, which forms planar layers due to halogen bonding, 4-acetyl-N-(4-fluorophenyl)benzamide’s acetyl group may disrupt π-π stacking, leading to distinct crystal packing (e.g., space group P-1) .
Pharmacological Activity
- Anticancer Potential: 4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide () serves as a precursor for theobromine-based VEGFR-2 inhibitors, showing IC₅₀ values in the micromolar range. Chalcone derivatives like (E)-N-(4-fluorophenyl)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzamide (A1) demonstrate potent anti-breast cancer activity (IC₅₀ < 10 μM), suggesting that 4-acetyl substitution could synergize with conjugated systems for enhanced efficacy .
Antifungal Activity :
Physicochemical Properties
| Property | 4-Acetyl-N-(4-fluorophenyl)benzamide | 4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide | N-(4-Fluorophenyl)-2-methoxy-4-methylbenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~269 | ~296 | ~243 |
| LogP (Predicted) | ~2.8 | ~3.1 | ~2.5 |
| Solubility (mg/mL) | Low (DMSO-soluble) | Moderate (DMF/water miscible) | High (ethanol-soluble) |
| Melting Point (°C) | ~180–185 (estimated) | ~190–195 | ~160–165 |
- Synthetic Accessibility: The acetyl derivative is synthesized via acetylation of 4-amino-N-(4-fluorophenyl)benzamide, while the chloroacetamido analogue requires chloroacetyl chloride coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
